molecular formula C12H18FN5 B11753511 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11753511
M. Wt: 251.30 g/mol
InChI Key: CMGTVQXZGBSXMA-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring pyrazole rings substituted with methyl and fluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-7-12(17(2)16-10)9-14-8-11-3-5-15-18(11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3

InChI Key

CMGTVQXZGBSXMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=NN2CCF)C

Origin of Product

United States

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